molecular formula C27H26N2O5S B2691986 N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895639-15-3

N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2691986
CAS No.: 895639-15-3
M. Wt: 490.57
InChI Key: OGXFKIYDALEZHS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolinone derivative intended for research and development purposes. This compound is part of a class of chemicals known for their diverse biological activities, making them valuable scaffolds in investigative biochemistry and medicinal chemistry. Compounds featuring a 4-oxoquinoline core, similar to this one, have been studied for their potential to interact with various enzymatic targets . Specifically, related structures have been explored as inhibitors for enzymes such as tyrosinase . The molecular structure of this acetamide incorporates a 4-ethoxybenzenesulfonyl group and a 2,5-dimethylphenyl moiety, which may influence its physicochemical properties and binding affinity. Researchers can utilize this compound in studies aimed at understanding enzyme inhibition mechanisms, structure-activity relationships (SAR), and for screening against a panel of biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-20-11-13-21(14-12-20)35(32,33)25-16-29(24-8-6-5-7-22(24)27(25)31)17-26(30)28-23-15-18(2)9-10-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXFKIYDALEZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O4SC_{24}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 473.6 g/mol. Its structure features a quinoline moiety linked to an acetamide group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic precursors. The key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the sulfonyl and acetamide functionalities.
  • Final purification through crystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. The compound's mechanism appears to involve the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-75.12 ± 0.32
This compoundCaco-26.45 ± 0.29

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. It has shown promising inhibition against carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are implicated in tumor growth and metastasis . The inhibition constants (KIs) for these isoforms range from 2.6 nM to 321 nM, indicating potent activity.

Case Studies

In a series of case studies involving animal models:

  • Model Study on Tumor Growth : Administration of the compound in mice with induced tumors resulted in a significant reduction in tumor size compared to control groups.
  • Inflammation Model : The compound demonstrated anti-inflammatory effects in models of acute inflammation, reducing swelling and pain markers significantly.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety in long-term use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Reported Applications/Features Reference
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide Dihydroquinolinone-acetamide 4-Ethoxybenzenesulfonyl, 2,5-dimethylphenyl Hypothesized enzyme inhibition (based on dihydroquinolinone core)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide 2,5-Dimethoxyphenyl, 6-trifluoromethylbenzothiazole Patent-listed compound; potential antimicrobial or anticancer activity (benzothiazole derivatives)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Simple acetamide Diethylamino, 2,6-dimethylphenyl Cataloged reagent; potential local anesthetic or analgesic (structural similarity to lidocaine)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloroacetamide Chloro, 2,3-dimethylphenyl, isopropyl Herbicide (dimethenamid analog; inhibits fatty acid synthesis in plants)
N-butyl-2-(2-(4-(2,5-dimethylphenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methylbutyl)acetamido)-2-(1H-indazol-6-yl)acetamide Triazole-indazole-acetamide 2,5-Dimethylphenyl, triazole, indazole Dual BAG3/HSP70 inhibitor (demonstrated anticancer activity in research)

Key Observations:

Benzothiazole-containing analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) often exhibit antimicrobial properties due to the electron-deficient benzothiazole ring, whereas the target compound’s dihydroquinolinone core may favor kinase or protease inhibition .

Pharmacokinetic Properties :

  • Chloroacetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ) are highly lipophilic, favoring herbicidal activity via membrane disruption. In contrast, the target compound’s ethoxybenzenesulfonyl group may reduce volatility and improve solubility.

Therapeutic Potential: The triazole-indazole-acetamide hybrid (Compound 15 in ) shares the 2,5-dimethylphenyl group with the target compound but incorporates a triazole-indazole scaffold for dual protein inhibition. This highlights the versatility of acetamide derivatives in targeting diverse biological pathways.

Mechanistic Insights from Structural Analogues

  • Benzothiazole Derivatives : The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide enhances metabolic resistance, a feature absent in the target compound. However, the ethoxybenzenesulfonyl group may confer similar stability.

Q & A

Basic: What are the critical steps in designing a synthesis pathway for this compound?

Methodological Answer:
The synthesis of this compound requires a multi-step approach, considering its quinoline core, ethoxybenzenesulfonyl group, and acetamide substituents. Key steps include:

  • Quinoline Ring Formation : Utilize the Gould-Jacobs reaction or Friedländer synthesis to construct the 1,4-dihydroquinolin-4-one scaffold, ensuring regioselectivity for the 3-position substitution .
  • Sulfonylation : Introduce the 4-ethoxybenzenesulfonyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling, with careful control of reaction temperature to avoid side reactions .
  • Acetamide Coupling : Employ a peptide coupling reagent (e.g., EDC/HOBt) to link the N-(2,5-dimethylphenyl)acetamide moiety to the quinoline nitrogen, optimizing solvent polarity (e.g., DMF or THF) for yield .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve ≥98% purity, as demonstrated in analogous sulfonamide-acetamide syntheses .

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the sulfonyl oxygen and acetamide NH) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts:
    • Quinoline C4=O at ~175 ppm in 13C^{13}C-NMR.
    • Sulfonyl group protons as singlets (~3.5 ppm for ethoxy CH2_2).
  • IR Spectroscopy : Identify key stretches (e.g., 1680–1700 cm1^{-1} for quinolinone C=O, 1150–1200 cm1^{-1} for sulfonyl S=O) .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation efficiency, balancing reactivity and byproduct formation .
  • Catalyst Selection : Evaluate Pd(PPh3_3)4_4 vs. CuI for coupling reactions, monitoring via TLC to identify optimal catalytic systems.
  • Temperature Control : For exothermic steps (e.g., acetic anhydride reflux in sulfonamide formation), use slow addition and ice baths to prevent decomposition .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., molar ratios, reaction time) and identify synergistic effects on yield .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-ethoxybenzenesulfonyl with methylsulfonyl groups) to isolate pharmacophore contributions .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioassays.
  • Computational Validation : Perform molecular docking to assess binding affinity consistency across reported targets (e.g., kinase enzymes) .

Advanced: What computational methods predict physicochemical properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures using GROMACS, parameterizing force fields for sulfonyl and quinoline groups.
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), aqueous solubility, and CYP450 inhibition, critical for preclinical profiling .

Advanced: How to analyze intermolecular interactions in crystalline form?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding between acetamide NH and sulfonyl O) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density; higher melting points suggest stronger π-π stacking between quinoline rings.
  • Packing Diagrams : Visualize slip-stacked arrangements along the [101] direction, as seen in analogous N-arylacetamide crystals .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis of the ethoxy group (via HPLC) under accelerated conditions (40°C/75% RH).
  • Storage Recommendations : Store as a crystalline solid at -20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .
  • Stability-Indicating Assays : Use UPLC-PDA at λmax ~255 nm (similar to ethyl 4-ANPP derivatives) to track purity over ≥5 years .

Advanced: How to validate synthetic intermediates using orthogonal methods?

Methodological Answer:

  • HRMS-ESI : Confirm molecular ions (e.g., [M+H]+ for C21_{21}H28_{28}N2_2O4_4S at m/z 428.1522) with <2 ppm error.
  • 2D NMR (HSQC, HMBC) : Assign quinoline C3-SO2_2 connectivity via 1H^1H-13C^{13}C long-range correlations.
  • PXRD : Match experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

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